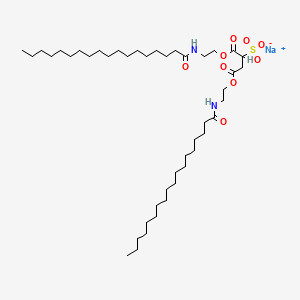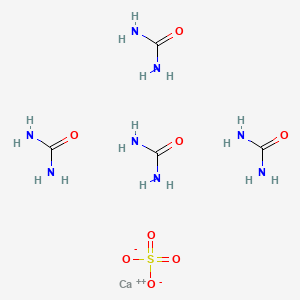
Calcium urea sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium urea sulfate is a chemical compound formed by the combination of calcium sulfate and urea. It is known for its unique properties and applications, particularly in the field of agriculture as a slow-release fertilizer. The compound is characterized by its ability to provide essential nutrients to plants over an extended period, making it highly valuable in various agricultural practices.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium urea sulfate can be synthesized through various methods. One common method involves the reaction between calcium sulfate dihydrate and urea in the presence of water. The reaction can be represented as follows: [ \text{CaSO}_4 \cdot 2\text{H}_2\text{O} + 4\text{CO(NH}_2\text{)}_2 \rightarrow \text{CaSO}_4 \cdot 4\text{CO(NH}_2\text{)}_2 + 2\text{H}_2\text{O} ] This reaction typically occurs at room temperature and requires thorough mixing of the reactants to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced by mixing calcium sulfate and urea in a controlled environment. The mixture is then subjected to grinding, compacting, and mixing in the presence of water to form the desired adduct. The process ensures high conversion rates and yields a product with consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium urea sulfate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, releasing urea and calcium sulfate.
Decomposition: Upon heating, this compound decomposes to release ammonia, carbon dioxide, and calcium sulfate.
Complex Formation: It can form complexes with other chemical species, enhancing its stability and functionality.
Common Reagents and Conditions
Water: Acts as a medium for hydrolysis and facilitates the formation of the adduct.
Heat: Applied to induce decomposition and release gaseous products.
Major Products Formed
Ammonia: Released during decomposition.
Carbon Dioxide: Another product of decomposition.
Calcium Sulfate: Remains as a solid residue after decomposition.
Wissenschaftliche Forschungsanwendungen
Calcium urea sulfate has a wide range of applications in scientific research:
Agriculture: Used as a slow-release fertilizer to provide essential nutrients to plants over an extended period.
Soil Improvement: Enhances soil properties and promotes plant growth by providing a steady supply of nitrogen and calcium.
Environmental Protection: Reduces nitrogen loss and minimizes environmental pollution by controlling the release of urea.
Bioremediation: Utilized in the remediation of contaminated soils by promoting the precipitation of calcium carbonate.
Wirkmechanismus
The mechanism of action of calcium urea sulfate involves the gradual hydrolysis of urea, releasing ammonia and carbon dioxide. The released ammonia is then utilized by plants as a nitrogen source, while calcium sulfate provides calcium, which is essential for various physiological processes in plants. The controlled release of nutrients ensures sustained plant growth and minimizes nutrient loss .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: Similar to urea but contains sulfur instead of oxygen.
Calcium Carbonate: Another calcium-containing compound used in agriculture and industry for soil improvement and as a pH regulator.
Uniqueness
Calcium urea sulfate is unique due to its ability to provide both nitrogen and calcium in a controlled manner. Unlike other fertilizers, it offers a slow-release mechanism, reducing the frequency of application and minimizing environmental impact. Its dual nutrient provision makes it highly effective in promoting plant growth and improving soil health .
Eigenschaften
CAS-Nummer |
60513-24-8 |
|---|---|
Molekularformel |
C4H16CaN8O8S |
Molekulargewicht |
376.37 g/mol |
IUPAC-Name |
calcium;urea;sulfate |
InChI |
InChI=1S/4CH4N2O.Ca.H2O4S/c4*2-1(3)4;;1-5(2,3)4/h4*(H4,2,3,4);;(H2,1,2,3,4)/q;;;;+2;/p-2 |
InChI-Schlüssel |
XKDHSSVYYAGQDQ-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)(N)N.C(=O)(N)N.C(=O)(N)N.C(=O)(N)N.[O-]S(=O)(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12674503.png)


![[(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol](/img/structure/B12674519.png)


![1,1'-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol]](/img/structure/B12674548.png)





